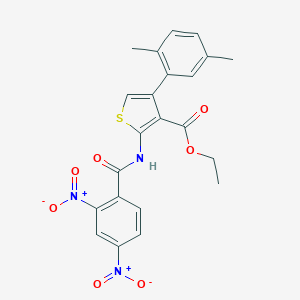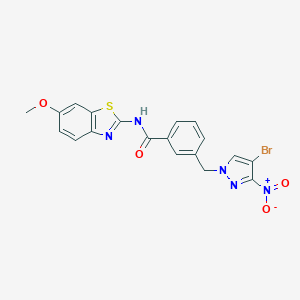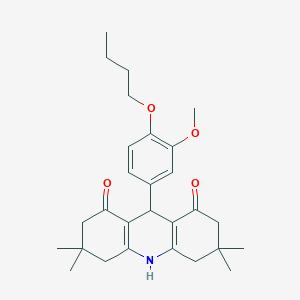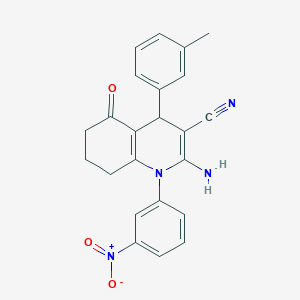
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclobutane Amide Group: This step involves the reaction of the thiophene derivative with a cyclobutane amide precursor under suitable conditions, such as the use of a coupling reagent.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the thiophene derivative.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Thiophene Derivatives: Compounds with a thiophene ring but different substituents, such as 2-aminothiophene or 3-bromothiophene.
Cyclobutane Amides: Compounds with a cyclobutane amide group but different aromatic rings, such as cyclobutane carboxamide derivatives.
Chlorophenyl Compounds: Compounds with a chlorophenyl group but different core structures, such as 4-chlorophenyl acetic acid.
The uniqueness of this compound lies in its specific arrangement of these functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H20ClNO3S |
|---|---|
Molecular Weight |
377.9g/mol |
IUPAC Name |
propan-2-yl 4-(4-chlorophenyl)-2-(cyclobutanecarbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO3S/c1-11(2)24-19(23)16-15(12-6-8-14(20)9-7-12)10-25-18(16)21-17(22)13-4-3-5-13/h6-11,13H,3-5H2,1-2H3,(H,21,22) |
InChI Key |
KLKSZCSIELPNRR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3 |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(PROPOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B451744.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B451748.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B451749.png)



![2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B451754.png)
![N-(3-chloro-2-methylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide](/img/structure/B451755.png)
![(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B451756.png)

![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451758.png)


